3-Methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride

Physical state Handling Salt form

3-Methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride (CAS 1187932-13-3) is a racemic, Boc-protected 3-methylaminopyrrolidine derivative supplied as the hydrochloride salt. With a molecular formula of C₁₀H₂₁ClN₂O₂ and a molecular weight of 236.74 g/mol, this compound serves as a key intermediate in medicinal chemistry and organic synthesis, particularly for constructing nitrogen-containing heterocycles in drug discovery programs.

Molecular Formula C10H21ClN2O2
Molecular Weight 236.74 g/mol
CAS No. 1187932-13-3
Cat. No. B6342940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride
CAS1187932-13-3
Molecular FormulaC10H21ClN2O2
Molecular Weight236.74 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)NC.Cl
InChIInChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-5-8(7-12)11-4;/h8,11H,5-7H2,1-4H3;1H
InChIKeyWWPYESMMWKHVRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride (CAS 1187932-13-3): A Boc-Protected Pyrrolidine Building Block for Pharmaceutical Synthesis


3-Methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride (CAS 1187932-13-3) is a racemic, Boc-protected 3-methylaminopyrrolidine derivative supplied as the hydrochloride salt. With a molecular formula of C₁₀H₂₁ClN₂O₂ and a molecular weight of 236.74 g/mol, this compound serves as a key intermediate in medicinal chemistry and organic synthesis, particularly for constructing nitrogen-containing heterocycles in drug discovery programs . The compound features a pyrrolidine ring bearing a methylamino substituent at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position, providing a balance of stability and latent reactivity suitable for multi-step synthetic sequences .

Why 3-Methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride Cannot Be Simply Replaced by In-Class Analogs


Although several structurally related 3-methylaminopyrrolidine derivatives exist—including the free base (CAS 454712-26-6), the enantiomerically pure (R)- and (S)-isomers (CAS 199336-83-9 and 147081-59-2), and the corresponding enantiopure hydrochloride salts (e.g., CAS 1004538-30-0)—these compounds differ materially in physical state, handling properties, purity profiles, and cost . The free base is a liquid that requires controlled storage under inert atmosphere at 2–8°C [1], whereas the hydrochloride salt is a solid with simpler handling and storage requirements . Additionally, the racemic nature of the target compound makes it a cost-effective choice for applications where chirality is not required, avoiding the premium pricing associated with enantiopure intermediates . These differences have direct consequences for procurement specification, synthetic workflow, and overall project economics.

Quantitative Differentiation Evidence: 3-Methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride vs. Closest Analogs


Physical State and Handling: Hydrochloride Salt (Solid) vs. Free Base (Liquid)

The target compound is supplied as a solid hydrochloride salt, whereas the direct free base analog (tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate, CAS 454712-26-6) is a liquid at 20°C . Solid reagents offer superior ease of accurate weighing, reduced volatility, and lower risk of spillage during automated or manual dispensing in parallel synthesis and library production workflows.

Physical state Handling Salt form Solid dispensing

Storage Stability: Ambient vs. Refrigerated Inert Atmosphere Storage Requirements

The free base analog (CAS 454712-26-6) requires storage under inert atmosphere at 2–8°C protected from light to prevent degradation, as documented in multiple supplier specifications [1][2]. In contrast, the hydrochloride salt (CAS 1187932-13-3) is routinely stored at ambient temperature without the need for inert gas blanketing, translating to lower storage costs and simplified inventory management for research facilities.

Storage stability Shelf life Inert atmosphere Cold chain

Racemic Form Cost Efficiency for Achiral Synthetic Applications

The racemic hydrochloride salt (CAS 1187932-13-3) is commercially available at $115.00 per 5 g and $350.00 per 25 g (96% purity) . While direct enantiopure hydrochloride salt pricing is not publicly available from the same supplier for head-to-head comparison, the corresponding enantiopure free base forms (e.g., (R)-isomer CAS 199336-83-9 and (S)-isomer CAS 147081-59-2) are typically offered at premium pricing due to chiral resolution or asymmetric synthesis costs. For applications where stereochemistry is not critical—such as early-stage scaffold exploration, racemic library synthesis, or achiral derivatization—the racemic form delivers substantially lower cost per gram.

Cost efficiency Racemic Enantiopure Procurement economics

Boc Protection Strategy: Orthogonal Deprotection Enables Selective Amine Functionalization

The tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen can be selectively removed under mild acidic conditions (e.g., TFA in DCM or HCl in dioxane) without affecting the methylamino substituent, enabling sequential functionalization strategies . This orthogonal reactivity is not available in unprotected 3-(methylamino)pyrrolidine (CAS 83030-08-4), which would require re-protection before further transformations. The hydrochloride salt form additionally provides the Boc-protected amine in a protonated state, which can be advantageous for direct coupling reactions after neutralization.

Boc deprotection Orthogonal protection Solid-phase synthesis Peptidomimetics

Molecular Properties: Fsp³ and LogP Profile Favor Drug-Like Chemical Space

The target compound exhibits a fraction of sp³-hybridized carbons (Fsp³) of 0.9 and a calculated LogP of 0.67 . These values are consistent with favorable drug-like properties when incorporated into larger molecular scaffolds. Compared to the free base analog, which has an identical core structure but lacks the hydrochloride counterion, the salt form provides the same intrinsic molecular properties while offering improved physical handling characteristics.

Fsp³ LogP Drug-likeness Lead optimization

Recommended Application Scenarios for 3-Methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride Based on Quantitative Differentiation Evidence


Parallel Synthesis and Automated Library Production Requiring Solid Dispensing

The solid hydrochloride salt form enables accurate automated weighing and dispensing on platforms such as Chemspeed or Tecan liquid handlers configured for solid addition. The absence of cold-chain storage requirements further simplifies integration into high-throughput synthesis workflows, where hundreds of building blocks are managed simultaneously. This scenario directly leverages the physical state and storage advantages documented in Section 3 .

Racemic Scaffold Exploration in Early-Stage Medicinal Chemistry

For hit-to-lead programs where stereochemistry has not yet been established as critical for target engagement, the racemic hydrochloride salt offers a cost-effective entry point at approximately $14–23 per gram (96% purity) . This enables rapid analog generation without committing to the higher cost of enantiopure intermediates, which are better reserved for later-stage optimization once a chiral preference is confirmed.

Sequential Functionalization via Orthogonal Boc Deprotection

The Boc protecting group on the pyrrolidine nitrogen permits selective unmasking under mild acidic conditions (TFA/DCM or HCl/dioxane) while leaving the methylamino substituent intact . This orthogonal reactivity is essential for constructing complex peptidomimetics, kinase inhibitors, and CNS-targeted agents where precise control over amine functionalization sequence is required.

Long-Term Building Block Inventory for Core Facility and CRO Compound Management

The ambient-temperature storage compatibility of the hydrochloride salt eliminates reliance on refrigerated storage and inert atmosphere maintenance, making it a practical choice for core facilities and contract research organizations (CROs) that maintain large, diverse building block collections. Simplified storage logistics reduce operational costs and minimize the risk of compound degradation during extended inventory periods [1].

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